molecular formula C12H18N2O3 B12981305 tert-Butyl 2-cyclopropyl-5-(hydroxymethyl)-1H-imidazole-1-carboxylate

tert-Butyl 2-cyclopropyl-5-(hydroxymethyl)-1H-imidazole-1-carboxylate

Cat. No.: B12981305
M. Wt: 238.28 g/mol
InChI Key: ZVOCJSRHONOZJU-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopropyl-5-(hydroxymethyl)-1H-imidazole-1-carboxylate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a hydroxymethyl group attached to an imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyclopropyl-5-(hydroxymethyl)-1H-imidazole-1-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable alkene.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base such as sodium hydride.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclopropyl-5-(hydroxymethyl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced to form an imidazoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides and a strong base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, sodium hydride, and other strong bases.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various alkylated imidazole derivatives.

Scientific Research Applications

tert-Butyl 2-cyclopropyl-5-(hydroxymethyl)-1H-imidazole-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropyl-5-(hydroxymethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

tert-Butyl 2-cyclopropyl-5-(hydroxymethyl)-1H-imidazole-1-carboxylate can be compared with other imidazole derivatives, such as:

    Imidazole: The parent compound with a simpler structure.

    1-Methylimidazole: An imidazole derivative with a methyl group attached to the nitrogen atom.

    2-Phenylimidazole: An imidazole derivative with a phenyl group attached to the carbon atom.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 2-cyclopropyl-5-(hydroxymethyl)imidazole-1-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-9(7-15)6-13-10(14)8-4-5-8/h6,8,15H,4-5,7H2,1-3H3

InChI Key

ZVOCJSRHONOZJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CN=C1C2CC2)CO

Origin of Product

United States

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